

Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Pharmaceutical Research

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Compound of Interest

Compound Name: 3-Dimethylaminomethyl-benzylamine

Cat. No.: B1340853

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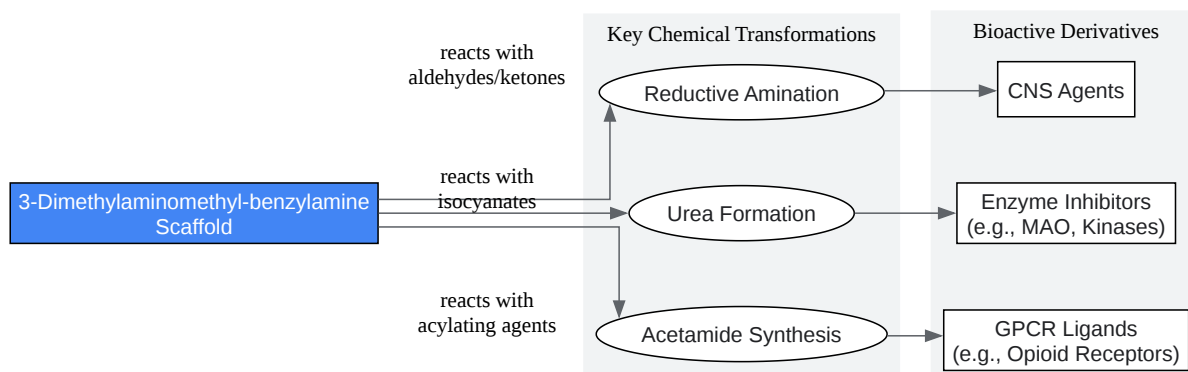
These application notes provide a comprehensive overview of the utility of **3-Dimethylaminomethyl-benzylamine** as a versatile scaffold in pharmaceutical research. This compound, possessing both a primary benzylic amine and a tertiary dimethylamino group, serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its structural features allow for its incorporation into compounds targeting various enzymes and receptors, particularly within the central nervous system (CNS).

The following sections detail the synthetic applications of **3-Dimethylaminomethyl-benzylamine**, provide exemplary experimental protocols, and summarize the biological activities of its derivatives.

Synthetic Utility and Applications

The unique structure of **3-Dimethylaminomethyl-benzylamine** offers two key points for chemical modification: the primary benzylic amine and the aromatic ring. The primary amine is readily functionalized through common reactions such as reductive amination, acylation, and urea formation. The dimethylaminomethyl group can influence the physicochemical properties of the final compound, such as solubility and basicity, and may also participate in key interactions with biological targets.

This scaffold is particularly useful for generating libraries of compounds for screening against various drug targets. Its derivatives have been explored as enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).



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Caption: Logical workflow for the use of the **3-Dimethylaminomethyl-benzylamine** scaffold.

Quantitative Data on Benzylamine Derivatives

The following tables summarize the in vitro biological activities of various benzylamine derivatives, illustrating the potential of this chemical class in drug discovery. While these examples do not specifically use the **3-Dimethylaminomethyl-benzylamine** scaffold, they demonstrate the potency that can be achieved with benzylamine-containing molecules.

Table 1: Benzylamine Derivatives as Enzyme Inhibitors

Compound Class	Target Enzyme	Example IC ₅₀ (μM)	Reference
Benzylamine-sulfonamides	Monoamine Oxidase B (MAO-B)	0.041	[1][2]
Substituted Aryl Benzylamines	17β-Hydroxysteroid Dehydrogenase Type 3	0.9	[3]
Benzylamine-substituted Pyrimido[4,5-c]quinolines	Casein Kinase 2 (CSNK2A)	< 0.5	[4]
Acetamide Derivatives	Butyrylcholinesterase (BChE)	3.94	[5]

Table 2: Benzylamine Derivatives as Receptor Ligands

Compound Class	Target Receptor	Example K _i (nM)	Receptor Subtype	Reference
3-Benzylaminomorphinans	Opioid Receptor	0.42	Mu (MOR)	[6][7]
Biphenyl Amides	Complement Factor D	3400 (IC ₅₀)	-	[8]

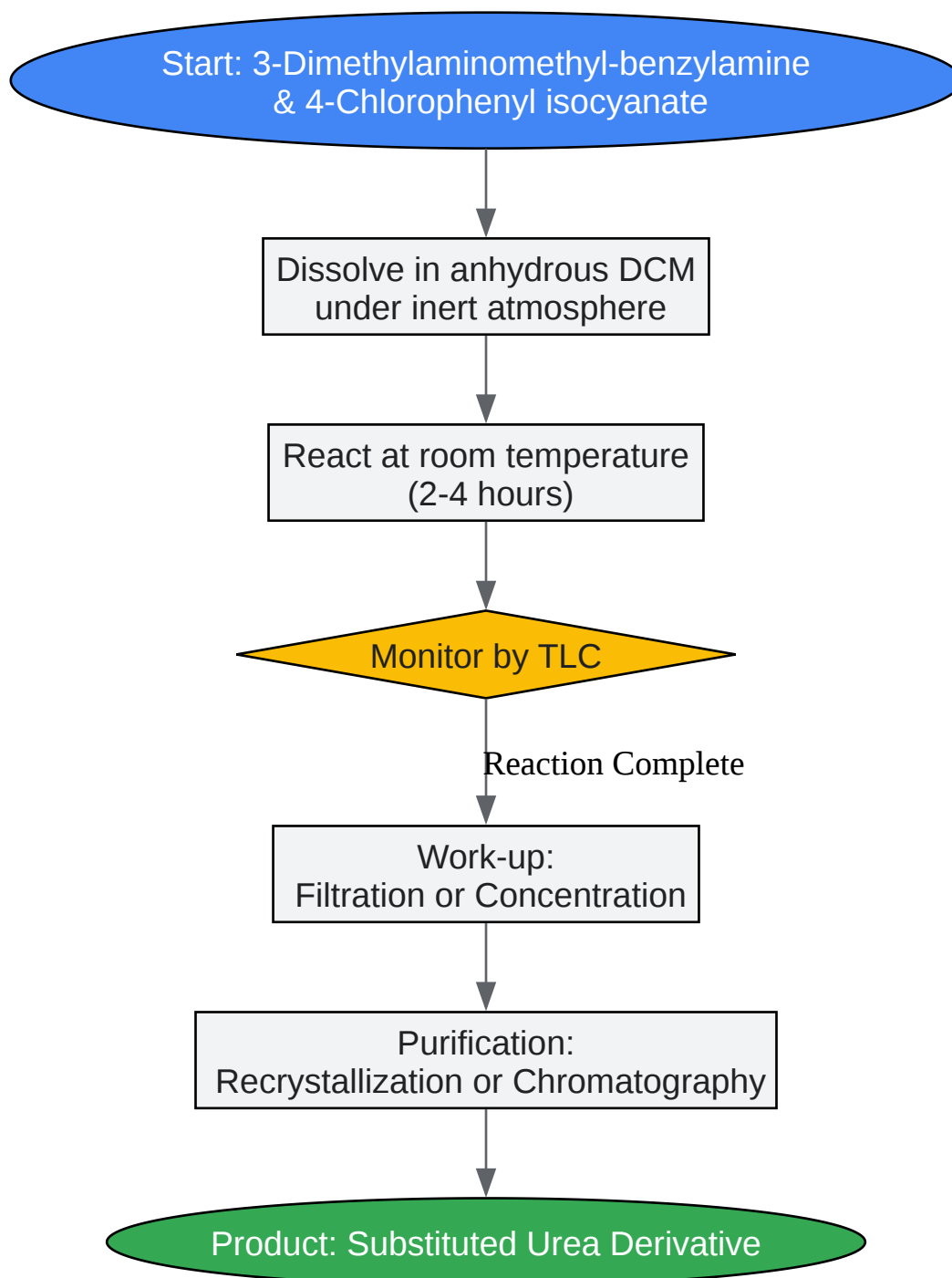
Experimental Protocols

The following are detailed, exemplary protocols for the derivatization of **3-Dimethylaminomethyl-benzylamine**.

Protocol 1: Synthesis of a Substituted Urea Derivative

This protocol describes the synthesis of a substituted urea from **3-Dimethylaminomethyl-benzylamine** and an isocyanate. Substituted ureas are a common motif in kinase inhibitors.

- Materials:
 - **3-Dimethylaminomethyl-benzylamine**
 - 4-Chlorophenyl isocyanate
 - Anhydrous Dichloromethane (DCM)
 - Magnetic stirrer and stir bar
 - Round-bottom flask
 - Nitrogen or Argon supply for inert atmosphere
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere, add **3-Dimethylaminomethyl-benzylamine** (1.0 eq).
 - Dissolve the amine in anhydrous DCM.
 - With stirring, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.
 - Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
 - If the product remains in solution, concentrate the mixture under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-(3-(dimethylaminomethyl)benzyl)-N'-(4-chlorophenyl)urea.



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Caption: Experimental workflow for the synthesis of a substituted urea derivative.

Protocol 2: Reductive Amination

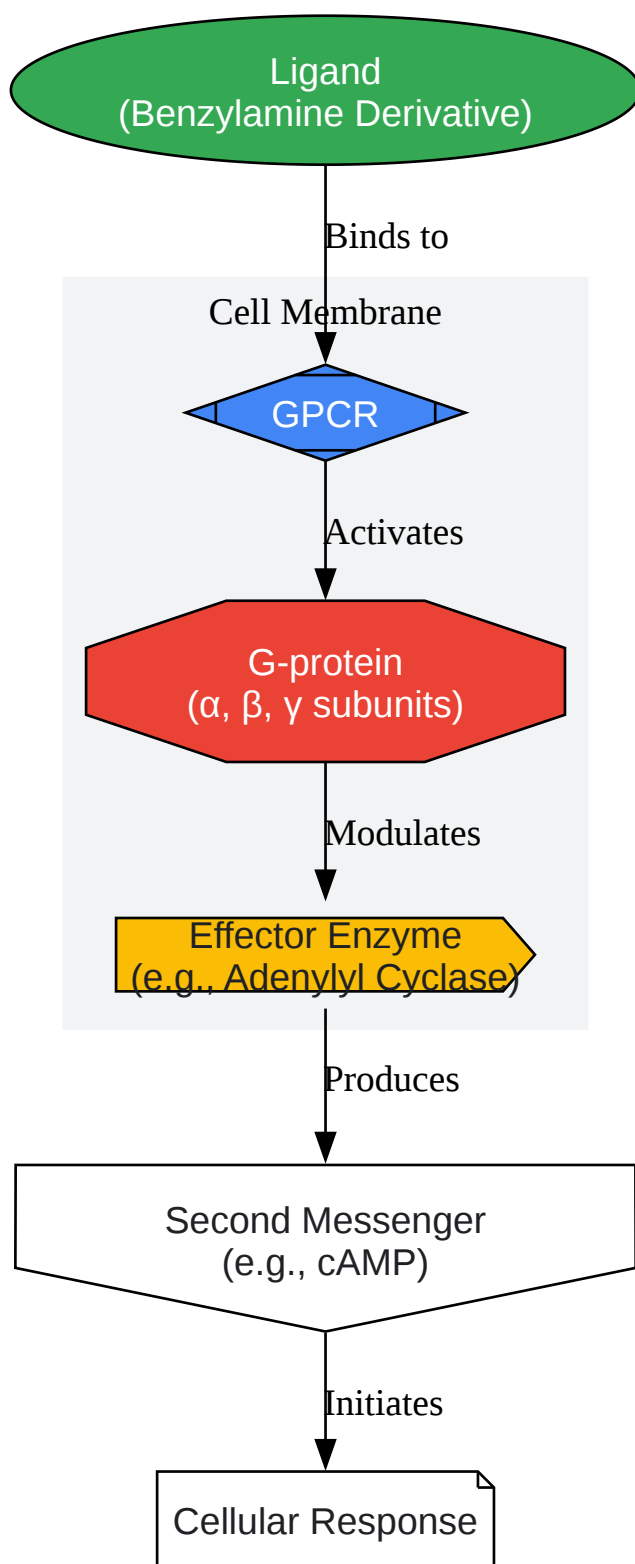
This protocol details the synthesis of a secondary amine derivative via reductive amination of **3-Dimethylaminomethyl-benzylamine** with an aldehyde.

- Materials:
 - **3-Dimethylaminomethyl-benzylamine**
 - 4-Methoxybenzaldehyde
 - Sodium triacetoxyborohydride
 - Anhydrous 1,2-Dichloroethane (DCE)
 - Acetic acid (glacial)
 - Saturated sodium bicarbonate solution
 - Magnesium sulfate
 - Standard laboratory glassware for reaction and work-up
- Procedure:
 - In a round-bottom flask, dissolve **3-Dimethylaminomethyl-benzylamine** (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous DCE.
 - Add a catalytic amount of glacial acetic acid to the mixture.
 - Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
 - Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
 - Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired secondary amine.

Relevant Signaling Pathways

Derivatives of benzylamine are frequently designed as ligands for G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a novel ligand derived from **3-Dimethylaminomethyl-benzylamine**.



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